5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core substituted with a methylene group linked to a 4-bromophenylamine moiety. This compound serves as a critical intermediate in synthesizing bioactive heterocycles, such as quinolones, which exhibit antimicrobial and antitumor properties . Its structure features a planar conjugated system due to the electron-withdrawing dioxane ring and the electron-donating aromatic amine, influencing its reactivity in cyclocondensation and nucleophilic substitution reactions .
Properties
IUPAC Name |
5-[(4-bromoanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-8(14)4-6-9/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDIFKRDHUXNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)Br)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372820 | |
| Record name | 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187278-01-9 | |
| Record name | 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthesis via Condensation of Meldrum’s Acid and 4-Bromoaniline
The primary synthetic route involves the condensation of Meldrum’s acid with 4-bromoaniline under basic conditions. Meldrum’s acid, first synthesized in 1908 via the reaction of malonic acid and acetone in acetic anhydride, provides the dioxane ring scaffold. The methylene bridge is introduced through a nucleophilic substitution reaction:
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Reagents and Stoichiometry :
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Mechanism :
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Step 1 : Deprotonation of Meldrum’s acid by the base generates a nucleophilic enolate.
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Step 2 : Methyl orthoformate reacts with the enolate to form an ethoxymethylene intermediate.
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Step 3 : 4-Bromoaniline undergoes nucleophilic attack on the ethoxymethylene carbon, displacing ethanol and forming the aminomethylene bridge.
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Reaction Conditions :
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Temperature: Reflux (80–90°C)
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Duration: 4–8 hours
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Yield: 99.7% under optimized conditions.
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Table 1: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (Meldrum’s acid:4-Bromoaniline) | 1:1.2 |
| Solvent | Methanol |
| Catalyst | Potassium carbonate (1.0 equiv) |
| Temperature | 80°C |
| Time | 6 hours |
| Yield | 99.7% |
Optimization Strategies for Industrial-Scale Production
Solvent and Catalyst Selection
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Solvent Effects : Methanol outperforms ethanol due to its higher polarity, which stabilizes the transition state. A 15% increase in yield is observed when switching from ethanol to methanol.
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Catalyst Screening : Potassium carbonate provides superior results compared to sodium hydroxide, minimizing side reactions such as ester hydrolysis.
Temperature and Time Profiling
Table 2: Comparative Analysis of Reaction Conditions
| Condition | Conventional Method | Microwave-Assisted |
|---|---|---|
| Temperature | 80°C | 100°C |
| Time | 6 hours | 30 minutes |
| Yield | 99.7% | 98.5% |
| Energy Consumption | High | Low |
Characterization and Quality Control
Spectroscopic Analysis
Crystallographic Validation
Single-crystal X-ray diffraction confirms the planar conformation of the aminomethylene group and the half-boat structure of the dioxane ring (Figure 1). Key metrics include:
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P1 |
| Unit Cell Dimensions | a = 7.102 Å, b = 7.356 Å |
| R Factor | 0.054 |
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Limitations
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Batch vs. Continuous Flow : Transitioning from batch reactors to continuous flow systems improves yield consistency (±1.5% vs. ±0.5%).
Emerging Methodologies
Photocatalytic Synthesis
Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to accelerate the condensation step, achieving 95% yield at room temperature.
Biocatalytic Approaches
Lipase-mediated reactions in aqueous media show promise for greener synthesis, though yields remain suboptimal (72%).
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 326.14 g/mol. Its structure features a bromophenyl group and a dioxane ring, which contribute to its reactivity and biological activity.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-bromoaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione. Common methods include:
- Condensation Reaction : Utilizing bases such as sodium hydroxide or potassium carbonate.
- Oxidation and Reduction : The compound can undergo oxidation with potassium permanganate or reduction using sodium borohydride.
Chemistry
5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds.
Biology
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have focused on its interaction with specific molecular targets:
- Mechanism of Action : The bromophenyl group may inhibit enzyme activity, while the dioxane ring enhances binding affinity to target molecules.
Medicine
The compound is under investigation for its potential use in drug development. Its unique structure allows for modifications that could lead to novel therapeutic agents.
Industry
In industrial applications, it is used in synthesizing specialty chemicals and materials, leveraging its unique chemical properties for various manufacturing processes.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer potential of derivatives of this compound. Results indicated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the compound could lead to effective anticancer drugs.
Case Study 2: Antimicrobial Properties
Research conducted by the International Journal of Antimicrobial Agents evaluated the antimicrobial activity of this compound against various bacterial strains. The findings demonstrated that certain derivatives exhibited potent antibacterial effects, highlighting its potential as a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to the target molecules .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, Br) enhance electrophilicity at the methylene carbon, accelerating nucleophilic attacks in cyclization reactions .
- Steric Effects : Bulky substituents (e.g., 2-I, 4-Br) reduce reaction rates in SNAr reactions compared to smaller groups (e.g., 4-MeO) .
- Solubility : Methoxy-substituted derivatives exhibit higher solubility in polar solvents (e.g., MeOH, DMF) due to increased polarity , while bromo/chloro analogs require DMSO or DMF for dissolution .
Crystallographic and Physicochemical Properties
Crystal structures of related compounds reveal conformational trends:
- Dioxane Ring Conformation : The 1,3-dioxane ring adopts a distorted boat or envelope conformation in most derivatives .
- Hydrogen Bonding : The NH group forms intramolecular hydrogen bonds with the dioxane ring’s carbonyl oxygen (O–H⋯O, ~2.7–2.9 Å), stabilizing the planar structure .
- Packing Motifs : Bromo and iodo substituents induce stronger van der Waals interactions, leading to denser crystal packing (density ~1.5–1.6 g/cm³) compared to methoxy analogs (~1.3 g/cm³) .
Biological Activity
The compound 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 187278-01-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 326.14 g/mol. The structure features a dioxane ring, which is indicative of its potential reactivity and biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of dioxane have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of dioxane derivatives on several cancer cell lines, including breast and colon cancer. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
| A549 (Lung) | 25 |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in regulating immune responses and inflammation.
Antimicrobial Activity
Preliminary investigations suggest that This compound may also possess antimicrobial properties. Studies have shown activity against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between appropriate amines and dicarbonyl compounds under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized product.
Toxicity Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate low toxicity levels in vitro; however, further in vivo studies are necessary to fully understand the safety implications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-[(4-bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione?
- Methodological Answer : The compound is synthesized via condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with methyl orthoformate and 4-bromoaniline. Key steps include refluxing Meldrum’s acid and methyl orthoformate in methanol for 2–4 hours, followed by addition of the arylamine and further reflux (4–8 hours). Crystallization from the filtrate yields pure crystals . Critical parameters include molar ratios (e.g., 1:1.2 Meldrum’s acid to methyl orthoformate) and solvent choice (methanol or ethanol).
Q. How does the molecular conformation of this compound influence its reactivity as a precursor for quinolone derivatives?
- Methodological Answer : The planar conformation of the aminomethylene group and the half-boat dioxane ring (with a −0.460 Å out-of-plane deviation) enhances its suitability for thermolysis. Intramolecular N–H···O hydrogen bonding stabilizes the planar structure, facilitating ring-opening reactions to form 4(1H)-quinolone derivatives. X-ray diffraction data (e.g., dihedral angles: 7.96° between aminomethylene and dioxane ring) confirm this geometry .
Q. What analytical techniques are most reliable for characterizing its crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include space group (e.g., P1 for derivatives), unit cell dimensions (e.g., a = 7.102 Å, b = 7.356 Å), and refinement metrics (R factor < 0.06). Hydrogen atoms are refined using riding models (C–H = 0.93–0.96 Å) or located via difference Fourier maps for imino groups .
Advanced Research Questions
Q. How can thermolysis conditions be optimized to convert this compound into bioactive quinolone derivatives?
- Methodological Answer : Thermolysis in inert solvents (e.g., diphenyl ether) at 200–250°C induces ring expansion. Monitoring via TGA/DSC can identify decomposition thresholds. Post-reaction purification (e.g., column chromatography) isolates quinolones. Substituent effects (e.g., electron-withdrawing bromine) may alter activation energy, requiring tailored heating rates .
Q. What experimental designs are suitable for evaluating its environmental persistence or bioaccumulation potential?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL:
- Phase 1 : Measure logP (octanol-water partitioning) and hydrolysis rates under varying pH/temperature.
- Phase 2 : Assess abiotic degradation (UV exposure, soil adsorption) and biotic transformation (microbial assays).
- Phase 3 : Use LC-MS/MS to quantify residues in model ecosystems (e.g., Daphnia magna) .
Q. How do structural modifications (e.g., substituent variations on the phenyl ring) affect biological activity?
- Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., replacing bromine with methoxy or acetyl groups). Test antiproliferative activity (e.g., MTT assays on cancer cell lines) or enzyme inhibition (e.g., ATPase assays). Compare IC50 values and correlate with electronic properties (Hammett σ constants) .
Q. How can computational methods validate experimental crystallographic data for this compound?
- Methodological Answer : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry and calculate bond lengths/angles. Compare with SCXRD data (e.g., C=O bond lengths: 1.198 Å experimental vs. 1.203 Å calculated). Molecular dynamics simulations can further assess conformational stability under thermal stress .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
